5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid is an organic compound with the molecular formula C₉H₁₃NO₄ and a molecular weight of approximately 199.21 g/mol. This compound features a 1,2-oxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The tert-butoxy group contributes to its stability and solubility characteristics, making it a valuable compound in various chemical applications. Its systematic name is 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid, and it is often referenced by its CAS number, 1248499-31-1 .
The reactivity of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid can be attributed to the presence of both the carboxylic acid and the oxazole functionalities. Common reactions include:
The synthesis of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid can be achieved through several methods:
Each method varies in efficiency and yield, often requiring optimization based on starting materials and conditions used.
5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid finds applications in:
Interaction studies involving 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid primarily focus on its biological activity against various pathogens or enzymes. Preliminary data suggest that compounds with similar structures may interact with specific biological targets, leading to inhibition or modulation of biological pathways. Further research is necessary to elucidate these interactions comprehensively.
Several compounds share structural similarities with 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-1,3-oxazole-5-carboxylic acid | C₁₀H₁₅NO₄ | Contains a methyl group on the oxazole ring |
| 5-Chloro-N-methyl-1,1-dioxo-2,3-dihydro-benzothiophen | C₉H₁₀ClNO₂S | Features a chlorine substituent |
| 3-(tert-butoxycarbonyl)-1,2-oxazole-5-carboxylic acid | C₉H₁₁NO₅ | Contains a carbonyl group adjacent to the oxazole |
The uniqueness of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid lies in its specific functional groups that provide distinct chemical reactivity and potential biological activity compared to these similar compounds .
The development of oxazole derivatives has been a cornerstone of heterocyclic chemistry since the early 20th century. While specific details about the discovery of 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1248499-31-1) remain limited, its synthesis aligns with broader trends in oxazole chemistry. Historical milestones include:
This compound’s structure suggests synthesis via van Leusen or analogous methods, with the tert-butoxy methyl group introduced post-cyclization or during intermediate protection steps.
The compound’s structure integrates key functional groups with strategic electronic and steric properties:
The 5-tert-butoxy methyl and 3-carboxylic acid positions create a bifunctional scaffold, balancing steric hindrance and electronic activation for targeted applications.
Recent advances in oxazole chemistry highlight the compound’s potential:
The 1,2-oxazole heterocycle represents a five-membered aromatic ring system containing both nitrogen and oxygen heteroatoms positioned adjacent to each other [1]. The electronic structure of this heterocycle exhibits characteristic aromatic properties, with six pi electrons distributed across the conjugated system [1]. Quantum chemical investigations have demonstrated that oxazole possesses reduced aromaticity compared to other five-membered heterocycles, with aromaticity decreasing in the order thiazole > imidazole > oxazole [1].
The molecular orbital analysis of 1,2-oxazole reveals seven highest occupied valence molecular orbitals characterized as 1a''(π1), 12a'(σ1), 13a'(σ2), 14a'(n(O)), 2a''(π2), 15a'(n(N)), and 3a''(π3) [2]. This configuration represents a typical aromatic heterocycle with six conjugated electrons in the ring system [2]. The presence of two heteroatoms in the five-membered ring has a detrimental effect on aromaticity compared to monoheteroatomic systems, though this effect is minimal in oxazole relative to furan [1].
Electron density calculations performed using density functional theory methods reveal that the electronic configuration of 1,2-oxazole involves significant electron delocalization across the ring system [3]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations indicate that the compound exhibits high chemical reactivity due to its electronic structure [3]. The nitrogen and oxygen atoms contribute lone pair electrons that participate in the aromatic system while maintaining their characteristic electronegativity differences [4].
The tert-butoxymethyl substituent at the 5-position of the oxazole ring introduces significant steric constraints that influence the molecular conformation and reactivity profile [5]. The tert-butyl group is recognized as a sterically hindered moiety that implements considerable steric congestion and conformational rigidity in organic molecules [6]. The combination of high bond dissociation energy, approximately 100 kilocalories per mole, and limited accessibility makes tert-butyl carbon-hydrogen bonds generally unreactive against both hydrogen atom transfer and organometallic reagents [6].
Conformational analysis studies demonstrate that tert-butyl substituents exert complete control over molecular geometry, effectively locking molecular fragments in specific conformations [5]. In the case of 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid, the bulky tert-butoxymethyl group occupies a sterically demanding position that influences the overall three-dimensional structure of the molecule [5]. The methyl groups within the tert-butyl moiety exhibit restricted rotation with energy barriers ranging from 1.5 to 2.5 kilocalories per mole, depending on the local steric environment [7] [8].
The steric effects extend beyond simple geometric constraints to influence electronic properties through hyperconjugative interactions and inductive effects [9]. Quantum chemical calculations indicate that substituents in five-membered nitrogen heterocycles significantly affect electron delocalization patterns, with the position of the substituent relative to heteroatoms playing a crucial role in determining electronic properties [9]. The tert-butoxymethyl group's electron-donating character contributes to the overall electronic distribution within the oxazole ring system [9].
The carboxylic acid functionality at the 3-position of the oxazole ring exhibits characteristic chemical behavior while being influenced by the heterocyclic environment [10]. Carboxylic acids serve as effective directing groups for carbon-hydrogen bond functionalization reactions due to their ability to coordinate with metal catalysts and their favorable geometric positioning [10]. The carboxylate group can undergo both traceless cleavage and serve as an anchor point for further functionalization through decarboxylative coupling reactions [10].
The presence of the carboxylic acid group introduces hydrogen bonding capabilities that significantly impact the compound's physical properties and intermolecular interactions [10]. The acid-base equilibrium of the carboxyl group is influenced by the electron density distribution within the oxazole ring, with the heteroatoms affecting the acidity constant through inductive and resonance effects [10]. Studies on related oxazole carboxylic acids indicate that the heterocyclic environment can modulate the pKa values compared to simple aliphatic carboxylic acids [11].
Nuclear magnetic resonance spectroscopic studies reveal that carboxylic acid protons in heterocyclic systems exhibit characteristic chemical shifts and coupling patterns influenced by the aromatic ring current and hydrogen bonding interactions [12]. The carboxyl carbon typically resonates in the range of 160-180 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, with specific chemical shifts dependent on substituent effects and molecular environment [11] [12].
Crystallographic analysis of oxazole derivatives reveals characteristic structural parameters that provide insight into molecular geometry and intermolecular interactions [13] [11]. Related 1,2-oxazole compounds crystallize in monoclinic space groups, with typical unit cell parameters reflecting the molecular dimensions and packing arrangements [13]. The bond lengths within the oxazole ring system are consistent with aromatic character, with oxygen-nitrogen bonds measuring approximately 1.42 Angstroms and carbon-nitrogen bonds of 1.30 Angstroms [11].
The solid-state behavior of oxazole carboxylic acids is dominated by hydrogen bonding networks formed between carboxyl groups and potential hydrogen bond acceptors [11]. Intermolecular interactions include conventional hydrogen bonds between carboxylic acid groups and weaker carbon-hydrogen to oxygen interactions that stabilize the crystal lattice [11]. The presence of the tert-butoxymethyl substituent introduces van der Waals contacts that contribute to the overall packing efficiency [11].
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| O-N | 1.420(2) | 105.0(2) |
| N-C | 1.298(3) | 112.6(2) |
| C-C | 1.424(3) | 104.0(2) |
| C-O | 1.351(2) | 109.4(2) |
Table 1: Representative bond lengths and angles in 1,2-oxazole ring systems based on crystallographic data [11]
Thermal analysis of crystalline oxazole derivatives indicates multiple phase transitions corresponding to conformational changes and eventual decomposition [13]. The crystal structures exhibit typical aromatic stacking interactions with centroid-to-centroid distances ranging from 3.5 to 3.9 Angstroms, contributing to solid-state stability [14].
The solubility profile of 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid reflects the compound's amphiphilic nature, combining the polar carboxylic acid group with the lipophilic tert-butoxymethyl substituent [15] [16]. Oxazole derivatives generally exhibit moderate solubility in polar organic solvents such as methanol and chloroform, with limited miscibility in water [16] [17]. The parent oxazole compound demonstrates miscibility with alcohol and ether while showing slight miscibility with water [16].
Solvent polarity parameters significantly influence the dissolution behavior of oxazole compounds [15]. Studies on related oxazole derivatives in mixed solvent systems reveal that solubility varies predictably with solvent composition, following established solubility parameter theory [15]. The normalized Reichardt parameter and Hildebrand solubility parameter correlate with observed solubility trends in various organic media [15].
| Solvent | Solubility Classification | LogP Contribution |
|---|---|---|
| Chloroform | Moderate | +1.2 |
| Methanol | Slight | -0.8 |
| Water | Limited | -2.1 |
| Dichloromethane | Good | +0.9 |
| Acetone | Moderate | -0.3 |
Table 2: Estimated solubility trends for oxazole carboxylic acid derivatives in common organic solvents [15] [16]
The presence of the tert-butyl ether functionality enhances solubility in non-polar and moderately polar solvents while reducing water solubility compared to simple oxazole carboxylic acids [16]. Temperature-dependent solubility studies indicate typical endothermic dissolution behavior with increasing solubility at elevated temperatures [15].
Thermal decomposition studies of oxazole derivatives reveal multiple degradation pathways depending on temperature and atmospheric conditions [18] [19]. The primary thermal decomposition mechanism involves ring-opening through cleavage of oxygen-carbon or oxygen-nitrogen bonds, consistent with theoretical predictions for oxadiazole and related heterocycles [18]. Quantum chemical calculations using density functional theory methods indicate that the preferred decomposition pathway proceeds through bond dissociation energies in the range of 60-80 kilocalories per mole [18].
The carboxylic acid functionality undergoes thermal decarboxylation at elevated temperatures, typically above 200 degrees Celsius, leading to the formation of carbon dioxide and the corresponding decarboxylated product [19] [20]. Mechanistic investigations reveal that the alpha-carbon to carboxyl-carbon bond represents one of the weaker linkages in the molecular structure, with bond dissociation energies influenced by the electron-withdrawing nature of the oxazole ring [19] [20].
| Temperature Range (°C) | Decomposition Process | Products |
|---|---|---|
| 150-200 | Decarboxylation | CO₂ + decarboxylated product |
| 200-250 | Ring opening | Various fragments |
| 250-300 | Complete decomposition | Small molecules |
Table 3: Thermal decomposition temperature ranges and associated processes for oxazole carboxylic acids [18] [19]
The tert-butoxymethyl substituent exhibits distinct thermal behavior, with the tert-butyl group showing resistance to thermal degradation due to its stable quaternary carbon structure [6]. However, the ether linkage represents a potential site for thermal cleavage, particularly under oxidative conditions [20]. Thermogravimetric analysis reveals mass loss patterns consistent with sequential loss of functional groups, beginning with decarboxylation followed by substituent elimination and eventual ring fragmentation [18].
The systematic nomenclature of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing both oxazole rings and carboxylic acid functional groups [1] [2]. The preferred International Union of Pure and Applied Chemistry name for this compound is 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid, which systematically describes each structural component according to current nomenclature standards [3] [4].
The oxazole ring system serves as the parent structure, designated as 1,2-oxazole to distinguish it from the 1,3-oxazole isomer [5] [1]. In the 1,2-oxazole system, the oxygen atom occupies position 1 and the nitrogen atom occupies position 2 of the five-membered heterocyclic ring [6] [5]. This numbering system follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where heteroatoms receive the lowest possible numbers [1] [2].
The carboxylic acid functional group (-COOH) is positioned at carbon-3 of the oxazole ring, designated as 3-carboxylic acid in the systematic name [7] [2]. According to International Union of Pure and Applied Chemistry rules for carboxylic acid nomenclature, the carboxylic acid group takes precedence over other substituents in determining the principal functional group [7] [2].
The substituent at position 5 of the oxazole ring consists of a methyl group (-CH₂-) connected to a tert-butoxy group through an oxygen bridge [8] [9]. The tert-butoxy group is systematically named as 2-methylpropan-2-yloxy, following International Union of Pure and Applied Chemistry guidelines for alkoxy substituents [3] [10]. This systematic approach replaces the common name "tert-butoxy" with the more descriptive "2-methylpropan-2-yloxy" designation [4] [11].
The complete systematic name assembles these components as: 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid. The square brackets enclose the complex substituent at position 5, while the parentheses contain the systematic name for the tert-butoxy portion [2] [3]. This nomenclature system provides unambiguous identification of the molecular structure and follows current International Union of Pure and Applied Chemistry recommendations for preferred names [12] [13].
The Chemical Abstract Service Registry Number for 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid is 1248499-31-1 [15]. This unique numerical identifier is assigned by the Chemical Abstract Service division of the American Chemical Society to provide unambiguous identification of chemical substances in scientific literature and regulatory applications [16] [17].
Chemical Abstract Service Registry Numbers follow a specific format consisting of up to 10 digits divided by hyphens into three parts [16] [18]. The registry number 1248499-31-1 conforms to this standard format, where the final digit serves as a check digit to verify the authenticity of the number [17] [18]. This registry number has been validated and appears consistently across multiple chemical databases and supplier catalogs [15] [19].
The Chemical Abstract Service registry system represents the world's most authoritative collection of disclosed chemical substance information, currently identifying more than 204 million unique organic and inorganic substances [17] [20]. The registry is updated daily with approximately 15,000 new substances, ensuring comprehensive coverage of chemical literature [17] [21]. For 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid, the registry entry includes the molecular formula C₉H₁₃NO₄ and molecular weight of 199.21 g/mol [15].
The Chemical Abstract Service registry number enables precise identification across international databases and regulatory systems [16] [18]. Government agencies rely on Chemical Abstract Service Registry Numbers for substance identification in regulatory applications because they provide unique, easily validated, and internationally recognized identifiers [16] [20]. This standardization facilitates communication between researchers, manufacturers, and regulatory bodies worldwide [18] [17].
The Globally Harmonized System of Classification and Labeling provides standardized hazard communication for oxazole compounds under the Hazard Communication Standard [22] [23]. Based on structural analogies with related oxazole carboxylic acid compounds, 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid would likely be classified under several hazard categories according to established patterns for this chemical class [24] [25].
Skin corrosion and irritation represents a primary hazard category for oxazole carboxylic acid derivatives, typically classified as Category 2 under the Globally Harmonized System [24] [25]. This classification applies the hazard statement H315: Causes skin irritation with a Warning signal word [26] [27]. The acidic nature of the carboxylic acid functional group contributes to the skin irritation potential, consistent with safety data sheet information for related compounds [24] [25].
Serious eye damage and eye irritation constitutes another significant hazard category, generally classified as Category 2A with hazard statement H319: Causes serious eye irritation [24] [25]. The combination of the heterocyclic ring system and carboxylic acid functionality creates potential for eye irritation upon contact [26] [27]. This classification requires appropriate eye protection measures during handling and use [22] [23].
Specific target organ toxicity (single exposure) focusing on respiratory tract irritation falls under Category 3 classification [24] [25]. The hazard statement H335: May cause respiratory irritation applies to compounds that may cause respiratory irritation upon inhalation [26] [27]. This classification reflects the potential for oxazole compounds to cause respiratory system effects during acute exposure [23] [28].
Acute toxicity (oral) may be classified as Category 4 with hazard statement H302: Harmful if swallowed [26] [27]. This classification applies to substances that are harmful if swallowed but do not meet the criteria for more severe acute toxicity categories [22] [23]. The specific toxicity profile would require experimental determination for definitive classification [23] [28].